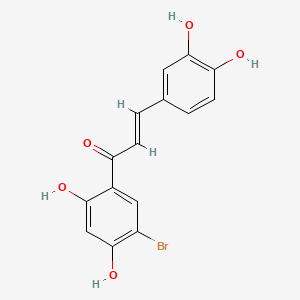
Acrylophenone, 5'-bromo-2',4'-dihydroxy-3-(3,4-dihydroxyphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acrylophenone, 5’-bromo-2’,4’-dihydroxy-3-(3,4-dihydroxyphenyl)- is an organic compound that belongs to the class of aromatic ketones This compound is characterized by the presence of a bromine atom, multiple hydroxyl groups, and a phenyl group attached to the acrylophenone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acrylophenone, 5’-bromo-2’,4’-dihydroxy-3-(3,4-dihydroxyphenyl)- typically involves the following steps:
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and hydroxylation processes, followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
Acrylophenone, 5’-bromo-2’,4’-dihydroxy-3-(3,4-dihydroxyphenyl)- undergoes various types of chemical reactions, including:
Substitution: The bromine atom can be substituted with other nucleophiles like amines or thiols through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, sodium hydroxide.
Major Products Formed
Oxidation: Quinones.
Reduction: Alcohols.
Substitution: Amino or thiol derivatives.
Scientific Research Applications
Acrylophenone, 5’-bromo-2’,4’-dihydroxy-3-(3,4-dihydroxyphenyl)- has several scientific research applications:
Mechanism of Action
The mechanism of action of Acrylophenone, 5’-bromo-2’,4’-dihydroxy-3-(3,4-dihydroxyphenyl)- involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxyl groups can scavenge free radicals, thereby reducing oxidative stress.
Antimicrobial Activity: The compound can disrupt microbial cell membranes and inhibit the growth of bacteria and fungi.
Anti-inflammatory Activity: It can modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines.
Comparison with Similar Compounds
Similar Compounds
Acetophenone: A simpler aromatic ketone with a single phenyl group.
Benzophenone: An aromatic ketone with two phenyl groups.
Hydroxyacetophenone: An acetophenone derivative with hydroxyl groups.
Uniqueness
Acrylophenone, 5’-bromo-2’,4’-dihydroxy-3-(3,4-dihydroxyphenyl)- is unique due to the combination of bromine and multiple hydroxyl groups, which confer distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
CAS No. |
78050-55-2 |
|---|---|
Molecular Formula |
C15H11BrO5 |
Molecular Weight |
351.15 g/mol |
IUPAC Name |
(E)-1-(5-bromo-2,4-dihydroxyphenyl)-3-(3,4-dihydroxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C15H11BrO5/c16-10-6-9(13(19)7-14(10)20)11(17)3-1-8-2-4-12(18)15(21)5-8/h1-7,18-21H/b3-1+ |
InChI Key |
JKCCZUPHCDADMP-HNQUOIGGSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1/C=C/C(=O)C2=CC(=C(C=C2O)O)Br)O)O |
Canonical SMILES |
C1=CC(=C(C=C1C=CC(=O)C2=CC(=C(C=C2O)O)Br)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















